Oleic Acid-13C

Overview

Description

Synthesis Analysis

The synthesis of isotopically labeled oleic acid derivatives, such as Oleic Acid-13C, often involves complex synthetic routes. A notable example includes the synthesis of Z-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecafluoro-octadec-9-enoic acid (Oleic Acid-F13), which employs a seven-step synthesis with a key Wittig reaction to form the C9–C10 double bond. This process has been studied for its potential to create isotopically labeled compounds for research purposes (Buchanan, Smits, & Munteanu, 2003).

Molecular Structure Analysis

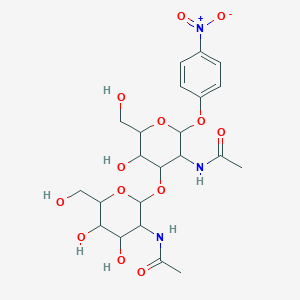

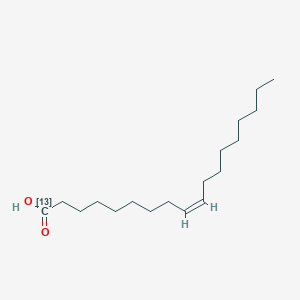

This compound, like its non-labeled counterpart, features a carbon chain with a cis-double bond between the ninth and tenth carbon atoms from the methyl end, which is critical for its fluidity and interaction with biological membranes. Advanced NMR techniques, including 13C NMR, have been employed to fully elucidate the structure of oleic acid derivatives and their interactions within biological systems. Studies have provided complete assignments of 1H and 13C NMR resonances for oleic acid and its derivatives, facilitating the understanding of its structure and function at a molecular level (Seebacher, Simić, Weis, Saf, & Kunert, 2003).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including biohydrogenation, where it can be transformed into stearic acid or trans fatty acid isomers by microbial action in the rumen. The study of these transformations is crucial for understanding the metabolic fate of dietary unsaturated fats in ruminants and their impact on human health through the consumption of animal products. Research using isotopically labeled oleic acid has shed light on these pathways, revealing the complex nature of fatty acid metabolism in the rumen (Jenkins, Abughazaleh, Freeman, & Thies, 2006).

Scientific Research Applications

1. Interactions with Proteins

Oleic acid-13C has been used to study its interactions with proteins such as bovine serum albumin (BSA). A study by Parks et al. (1983) utilized 13C NMR spectroscopy to investigate these interactions, revealing details about the magnetic microenvironment and binding sites for oleic acid on BSA.

2. Conversion and Biohydrogenation in Microorganisms

Research by AbuGhazaleh et al. (2005) explored the conversion of 13C-labeled oleic acid to trans-C18:1 positional isomers in ruminal microorganisms, showing how environmental conditions like pH and dilution rates influence this conversion.

3. Fatty Acid Analysis

This compound is pivotal in developing analytical methods for fatty acids. For instance, Zhang et al. (2015) developed a GC–FID method for quantitative analysis of oleic acid and related fatty acids, emphasizing its role in pharmaceutical excipient analysis.

4. Nutritional Studies

The metabolism of this compound in dietary contexts has been studied, as seen in the work of Vermunt et al. (2000). They investigated the effects of diets rich in different fatty acids on the oxidation and conversion of 13C-alpha-linolenic acid in humans.

5. Isotope-Labeled Synthesis

The synthesis of isotope-labeled compounds, such as oleic-1-13C acid, has been a subject of interest in chemical studies. Whaley et al. (1981) describe the synthesis of oleic-1-13C acid and its conversion to triolein-1′,1″,1″′-13C3, highlighting the importance of such labeled compounds in biochemical research.

6. Microbial Oxidation Studies

This compound plays a role in understanding microbial oxidation processes. A study by El-Sharkawy et al. (1992) used oleic acid to study microbial conversion into hydroxy and keto acids, providing insights into microbial metabolism pathways.

7. Fatty Acid Metabolism in Atherosclerosis

The metabolism of oleic acid in atherosclerotic lesions has been studied using isotopically labeled oleic acid. Wahlqvist et al. (1969) explored the incorporation of oleic acid into lipids in human arterial intima, contributing to our understanding of atherosclerosis.

Mechanism of Action

Safety and Hazards

Future Directions

The emerging field of metabolomics may help to advance the development of food/nutrient biomarkers, yet advances in food metabolome databases are needed . The availability of biomarkers that estimate intake of specific foods and dietary components could greatly enhance nutritional research targeting compliance to national recommendations as well as direct associations with disease outcomes .

properties

IUPAC Name |

(Z)-(113C)octadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPMHVWECSIRJ-OLLJCFGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82005-44-5 | |

| Record name | 82005-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Oleic Acid-13C used in metabolic research, and what can it tell us?

A1: this compound is a valuable tool in metabolic research because it allows scientists to track the fate of oleic acid within a biological system. By using mass spectrometry, researchers can distinguish between naturally occurring oleic acid and the 13C-labeled version. This enables them to study how oleic acid is absorbed, distributed, metabolized, and incorporated into different lipid classes. For example, in a study using human placental explants, researchers found that this compound was primarily incorporated into phosphatidylcholines and triacylglycerols, highlighting the role of the placenta in lipid processing and transport to the fetus. []

Q2: How does maternal obesity potentially affect the transfer of this compound to the fetus?

A2: While one study found no significant difference in the placental fractional synthesis rate of this compound between obese and normal-weight pregnant women, [] further research is needed to fully understand the complex interplay between maternal obesity and fetal lipid metabolism. Maternal obesity can lead to alterations in placental function and lipid transport, potentially impacting the amount and types of fatty acids delivered to the developing fetus.

Q3: Beyond placental transfer, what other applications does this compound have in metabolic research?

A3: this compound has been used to investigate fatty acid metabolism in various contexts, including:

- Cancer cell metabolism: Researchers used this compound to study differences in fatty acid metabolism between high-invasive and low-invasive oral squamous cell carcinoma cells. [] They found that high-invasive cells displayed increased incorporation of this compound into various fatty acids, suggesting altered lipid metabolism contributes to cancer cell invasiveness.

- Fruit development: Studies have used this compound to track cutin synthesis in developing apples. [] Researchers found that the incorporation of this compound into the cutin layer was highest during early development and decreased as the fruit matured, providing insights into fruit skin development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.